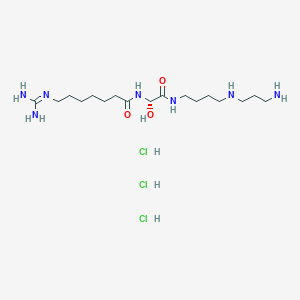

(-)-Gusperimus trihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSPHUWXYSZPBG-OKUPDQQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40Cl3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85468-01-5 (3HCl) | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00233977 | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84937-45-1 | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYSPERGUALIN TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D7V00ZRX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Deoxyspergualin Trihydrochloride

Interaction with Heat Shock Proteins (HSPs)

Deoxyspergualin (B1217588) (DSG) has been shown to exert a significant portion of its biological effects through direct interaction with members of the heat shock protein family, particularly Hsc70 and Hsp90. These molecular chaperones are integral to a multitude of cellular processes, including protein folding, stability, and intracellular signaling.

Binding Affinity and Specificity of Deoxyspergualin to Hsc70 and Hsp90

Quantitative studies have elucidated the binding dynamics of deoxyspergualin to the heat shock proteins Hsc70 and Hsp90. Affinity capillary electrophoresis has revealed dissociation constant (Kd) values of 4 µM for the binding of DSG to Hsc70 and 5 µM for its binding to Hsp90. nih.gov These findings indicate a notable affinity of the compound for these molecular chaperones, occurring at concentrations that are pharmacologically relevant. nih.gov

Further research has pinpointed the specific binding site of DSG on Hsc70 to the C-terminal EEVD motif. researchgate.net This four-amino-acid sequence is a critical regulatory domain involved in modulating ATPase activity and substrate binding. researchgate.net Interestingly, the binding of DSG to this site does not appear to interfere with the ability of Hsc70 to bind to peptide substrates. researchgate.net

The binding affinity of DSG analogs has also been investigated. Active analogs such as methoxy- and glycylDSG exhibit similar binding affinities to the parent compound. nih.gov Conversely, inactive metabolites like glyoxylylspermidine and des(aminopropyl)DSG show a markedly reduced affinity for both Hsc70 and Hsp90, underscoring the structural requirements for this interaction. nih.gov

Table 1: Binding Affinity of Deoxyspergualin and its Analogs to Heat Shock Proteins

| Compound | Target Protein | Dissociation Constant (Kd) |

| Deoxyspergualin (DSG) | Hsc70 | 4 µM |

| Deoxyspergualin (DSG) | Hsp90 | 5 µM |

| Methoxy-DSG | Hsc70/Hsp90 | Similar to DSG |

| Glycyl-DSG | Hsc70/Hsp90 | Similar to DSG |

| Glyoxylylspermidine | Hsc70/Hsp90 | Markedly reduced |

| Des(aminopropyl)DSG | Hsc70/Hsp90 | Markedly reduced |

Disruption of Intracellular Signal Transduction Pathways Mediated by HSPs

The interaction of deoxyspergualin with Hsp90 has significant consequences for intracellular signaling cascades that are dependent on this chaperone for the stability and function of their protein components. One of the key pathways affected is the PI3K/Akt signaling axis, which is crucial for cell survival and proliferation.

Hsp90 is known to form a complex with and stabilize Akt kinase. nih.gov While deoxyspergualin binds to Hsp90, it does not appear to directly inhibit the formation of the Hsp90-Akt kinase complex. nih.gov However, treatment with DSG leads to the deactivation of Akt and its downstream effector, p70 S6 kinase (p70S6K), a key regulator of protein synthesis. nih.gov This ultimately results in the inhibition of protein synthesis and the induction of apoptosis in susceptible cells. nih.gov The deactivation of Akt by DSG seems to be independent of the upstream activator PI3-kinase. nih.gov

Furthermore, the immunosuppressive effects of gusperimus (B25740) (deoxyspergualin) are associated with the modulation of cytokine signaling. It has been shown to reduce the production of pro-inflammatory cytokines such as IFN-γ, IL-6, and TNF-α. oup.com By binding to Hsp70 and Hsp90, deoxyspergualin is thought to impede the nuclear translocation of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression. oup.com

Inhibition of Extracellular Heat Shock Protein-Induced Immature Dendritic Cell Activation by Deoxyspergualin

Extracellular heat shock proteins, particularly Hsp70, can act as danger signals that stimulate the maturation and activation of dendritic cells (DCs), key antigen-presenting cells that initiate immune responses. nih.gov Deoxyspergualin has been shown to interfere with this process.

Studies using a deoxyspergualin analog, methoxyDSG, which has a comparable Hsp70-binding affinity to the parent compound, demonstrated that it can inhibit the binding of Alexa 488-labeled Hsp70 to the surface of immature mouse and human dendritic cells. nih.govresearchgate.net This inhibition of binding directly translates to a functional consequence: the Hsp70-induced release of the pro-inflammatory cytokine TNF-α by these immature DCs was significantly suppressed in the presence of the deoxyspergualin analog. nih.govresearchgate.net In contrast, a DSG analog with much-reduced binding affinity for Hsp70 only partially suppressed TNF-α release. nih.govresearchgate.net These findings suggest that a part of deoxyspergualin's immunosuppressive mechanism involves preventing the activation of immature dendritic cells by extracellular HSPs. nih.govresearchgate.net

Modulation of HSP70-TAP Association and its Implications for MHC Class I Antigen Presentation

While direct evidence for deoxyspergualin's modulation of the HSP70-Transporter associated with Antigen Processing (TAP) interaction is still emerging, its known interactions and effects on antigen presentation strongly suggest a role in this critical pathway. Hsc70, the constitutive form of Hsp70, is involved in the intracellular transport of antigenic peptides. nih.gov Deoxyspergualin has been shown to interfere with the processing and/or presentation of antigens by monocytes. nih.gov

Specifically, DSG inhibits the proliferation of T cells in response to whole protein antigens like tetanus toxoid, but has minimal effect on their proliferation when presented with pre-processed peptides. nih.gov This indicates that the compound acts at a step in the antigen processing pathway. Since DSG does not down-regulate the expression of MHC class II molecules, its target is likely within the intracellular machinery responsible for generating and loading peptides onto MHC molecules. nih.gov Given that Hsp70 is known to chaperone antigenic peptides and facilitate their delivery to the TAP complex for transport into the endoplasmic reticulum where they are loaded onto MHC class I molecules, the binding of deoxyspergualin to Hsc70 could disrupt this intricate process, thereby impairing efficient antigen presentation and subsequent T-cell activation.

Inhibition of Desoxyhypusine Synthase by Deoxyspergualin

Beyond its interactions with heat shock proteins, deoxyspergualin has another well-defined molecular target: the enzyme deoxyhypusine (B1670255) synthase (DHS).

Consequences for Eukaryotic Translation Initiation Factor 5A Formation

Deoxyhypusine synthase is a critical enzyme in the post-translational modification of a specific lysine (B10760008) residue on the precursor of eukaryotic translation initiation factor 5A (eIF5A), converting it to a deoxyhypusine residue. researchgate.net This is the first and rate-limiting step in the formation of the mature, active form of eIF5A, which contains the unusual amino acid hypusine. researchgate.net

Deoxyspergualin acts as a competitive inhibitor of deoxyhypusine synthase. oup.com By blocking this enzyme, deoxyspergualin prevents the formation of functional eIF5A. oup.com The consequence of this inhibition is a significant disruption of protein synthesis, as eIF5A is essential for the translation of a subset of mRNAs, particularly those containing polyproline tracts. nih.govnih.gov This inhibition of protein synthesis is a key contributor to the antiproliferative effects of deoxyspergualin. oup.com Studies have shown that the degree of inhibition of DHS by deoxyspergualin increases with the duration of preincubation, suggesting a time-dependent inactivation of the enzyme. oup.com

Regulatory Effects on mRNA Transcript Stabilization, including TNF-α

Deoxyspergualin trihydrochloride has been shown to modulate the production of various cytokines, which are crucial signaling molecules in the immune response. patsnap.com One of the key cytokines affected is Tumor Necrosis Factor-alpha (TNF-α). The stability of TNF-α mRNA is a critical control point in its biosynthesis. In macrophages, chronic exposure to certain stimuli can lead to the stabilization of TNF-α mRNA, resulting in increased production of the inflammatory cytokine. nih.gov This stabilization process often involves cis-acting elements within the mRNA sequence, such as the adenosine-uridine-rich element (ARE) in the 3' untranslated region, and trans-acting mRNA-binding proteins like HuR. nih.govnih.gov

Research indicates that Deoxyspergualin can influence cytokine profiles, suggesting an indirect effect on the post-transcriptional regulation of genes like TNF-α. patsnap.com By altering the cellular environment and signaling cascades, Deoxyspergualin likely impacts the intricate network of RNA-binding proteins and microRNAs that govern the stability of inflammatory transcripts. For instance, the binding of the protein HuR to the 3'-untranslated region of TNF-α mRNA is known to stabilize the transcript, and this process can be competitively inhibited by microRNAs like miR-181. nih.gov While direct binding of Deoxyspergualin to TNF-α mRNA has not been elucidated, its broad effects on immune cell function suggest a role in modulating these post-transcriptional regulatory networks.

Nuclear Factor-κB (NF-κB) Pathway Modulation by Deoxyspergualin

The Nuclear Factor-κB (NF-κB) family of transcription factors is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. nih.gov The activation of NF-κB involves its translocation from the cytoplasm to the nucleus, where it can then bind to DNA and initiate transcription. nih.govsemanticscholar.org

Blockade of NF-κB Nuclear Translocation in Lymphoid Cells

Seminal studies have demonstrated that Deoxyspergualin can effectively block the nuclear translocation of NF-κB in lymphoid cells. nih.gov In murine pre-B cells, pretreatment with Deoxyspergualin was found to inhibit the lipopolysaccharide (LPS)-induced movement of NF-κB from the cytoplasm into the nucleus. nih.gov This blockade was observed through both electrophoretic mobility shift assays and Western blot analysis, which confirmed a significant reduction in nuclear NF-κB levels while cytoplasmic levels remained unaffected. nih.gov This inhibitory effect on NF-κB nuclear translocation is a key component of Deoxyspergualin's immunosuppressive activity, as it prevents the transcription factor from reaching its target genes in the nucleus. Further research has corroborated these findings, showing that in vivo administration of Deoxyspergualin to mice led to a significant reduction in nuclear NF-κB levels in macrophages and splenocytes upon activation. nih.gov

Downregulation of NF-κB Driven Transcriptional Activity

By preventing the nuclear translocation of NF-κB, Deoxyspergualin consequently downregulates the transcriptional activity driven by this pivotal factor. nih.gov The expression of genes under the control of NF-κB, such as those encoding for inflammatory cytokines and molecules involved in the immune response, is thereby suppressed. For example, the inhibition of NF-κB activation by Deoxyspergualin leads to a significant reduction in the expression of the kappa light chain in pre-B cells, a critical component of antibody production. nih.gov This demonstrates a direct link between the blockade of NF-κB and the suppression of a key humoral immune response element. nih.gov Furthermore, the inhibition of NF-κB activation has been associated with reduced production of the cytokines TNF-α and IL-1β in cultures where macrophages from Deoxyspergualin-treated mice were used. nih.gov This highlights the broad impact of Deoxyspergualin on downregulating the inflammatory cascade initiated by NF-κB.

Cellular and Immunological Effects of Deoxyspergualin Trihydrochloride

Influence on Lymphocyte Subpopulations and Myeloid Cells

Deoxyspergualin (B1217588) has been shown to exert its immunosuppressive effects on both lymphocytes and monocytes. nih.gov While it impacts both cell types, research suggests a more pronounced effect on the lymphocyte component. nih.gov In a rat renal transplant model, animals treated with deoxyspergualin exhibited a moderate interstitial infiltrate in the transplanted kidneys, composed of approximately 50% macrophages and 50% lymphocytes. nih.gov However, there was significantly less activation within these infiltrates compared to untreated controls. nih.gov

Research on T-Lymphocyte Function and Regulation by Deoxyspergualin

Deoxyspergualin significantly influences the function and regulation of T-lymphocytes, a key component of the adaptive immune system. Its mechanisms of action involve the inhibition of T-cell growth, cell cycle progression, and the generation of effector cells.

While deoxyspergualin does not inhibit the initial, early activation of naive CD4 T cells, it effectively curtails their subsequent growth and expansion following activation. oup.com This inhibitory action on the proliferation of activated naive CD4 T cells is a key aspect of its immunosuppressive function.

Deoxyspergualin exerts a potent antiproliferative effect by inhibiting the maturation of T cells stimulated by Interleukin-2 (B1167480) (IL-2). nih.gov This inhibition manifests as a blockade of the cell cycle, preventing T cells from progressing from the G0/G1 phases to the S (synthesis) and G2/M (gap 2/mitosis) phases. nih.gov In vitro studies have demonstrated that treatment with deoxyspergualin leads to a block in cell cycle progression two to three days after antigen stimulation. oup.com

Table 1: Effect of Deoxyspergualin on T-Cell Cycle Progression

| Cell Cycle Phase | Effect of Deoxyspergualin | Reference |

| G0/G1 to S | Inhibition of progression | nih.gov |

| S to G2/M | Inhibition of progression | nih.gov |

Deoxyspergualin and its more stable derivative, deoxymethylspergualin (MeDSG), have been shown to suppress the induction of alloreactive secondary cytotoxic T lymphocytes (CTLs) both in vivo and in vitro. nih.govnih.gov The compound preferentially targets the differentiation phase of secondary CTL generation, rather than the effector phase where CTLs are already active. nih.gov MeDSG has been observed to suppress the in vitro induction of secondary CTLs in a dose-dependent manner. nih.gov Interestingly, it does not inhibit the activity of already induced CTLs. nih.gov In studies using a mixed lymphocyte reaction (MLR), MeDSG treatment led to a decrease in the number of CD8+ lymphocytes, which are precursors to cytotoxic T-cells, while the numbers of CD4+ lymphocytes were not affected. nih.gov

Table 2: Research Findings on Deoxyspergualin's Effect on Cytotoxic T Lymphocytes (CTLs)

| Research Finding | Model System | Reference |

| Preferentially suppresses the generation of secondary CTLs at the differentiation phase. | In vivo and in vitro mouse models. | nih.gov |

| Does not suppress the activity of already induced CTLs. | In vitro mouse model. | nih.gov |

| Decreased the numbers of CD8+ lymphocytes in a mixed lymphocyte reaction. | In vitro human cell culture. | nih.gov |

| Inhibited cellular cytotoxicity generated by a 7-day allo-antigenic challenge. | In vitro human cell culture. | nih.gov |

There is some conflicting evidence regarding the effect of deoxyspergualin on the expression of the Interleukin-2 (IL-2) receptor on T-cells. One in vivo study in a rat renal transplant model showed that deoxyspergualin-treated animals had significantly less activation, including reduced IL-2 receptor expression, in the cellular infiltrates of the transplanted kidneys compared to controls. nih.gov However, an in vitro study using the more stable analog, deoxymethylspergualin (MeDSG), found no significant effect on IL-2 receptor expression or IL-2 production in human mixed lymphocyte reactions. nih.gov This discrepancy may be attributable to the different forms of the compound used or the differing experimental conditions (in vivo versus in vitro).

Deoxyspergualin treatment has been shown to inhibit the production of interferon-gamma (IFN-γ) by Th1 effector T cells. oup.com This suggests that the immunosuppressive effects of the drug may, in part, stem from a decreased polarization of CD4 T cells into IFN-γ-secreting Th1 effector cells. oup.com The inhibitory effect of MeDSG on CTL induction was found to be almost completely reversed by the addition of exogenous recombinant murine IFN-γ, further highlighting the role of IFN-γ inhibition in the mechanism of action of deoxyspergualin. nih.gov

Research on B-Lymphocyte Function and Regulation by Deoxyspergualin

Deoxyspergualin trihydrochloride has been shown to exert significant influence over the function and regulation of B-lymphocytes, a cornerstone of the humoral immune system. Research has pinpointed its effects on the critical stages of B-cell development and their ultimate function as antibody producers.

Inhibition of B-Cell Differentiation and Maturation

Deoxyspergualin (DSG) has demonstrated a potent ability to inhibit the differentiation and maturation of B-lymphocytes. Studies indicate that DSG and its derivative, methyldeoxyspergualin (B1211494) (MeDSG), selectively suppress the differentiation pathway of B-lymphocytes without significantly affecting their proliferation. nih.gov This inhibitory action is particularly pronounced in the early stages of B-cell differentiation. nih.gov

Further research has revealed that Deoxyspergualin preferentially targets naive B-cells, which are characterized by the presence of surface immunoglobulin D (sIgD+). The compound strongly inhibits the growth and maturation of these sIgD+ B-lymphocytes when stimulated with anti-CD40 monoclonal antibodies. nih.govnih.gov This suggests a targeted mechanism of action on B-cells that have not yet encountered an antigen.

Suppression of Antibody Production and Antibody-Producing Cell Generation

A key consequence of Deoxyspergualin's effect on B-cells is the significant suppression of antibody production. The compound has been shown to inhibit the synthesis of immunoglobulins in both T-cell dependent and T-cell independent systems. nih.gov This broad-spectrum suppression affects the generation of cells that produce a range of antibody isotypes, including IgG, IgM, and IgA. nih.govnih.gov

The inhibitory effect extends to both naive (sIgD+) and post-switch (sIgD-) B-cells, although the impact is more pronounced in the naive B-cell population. nih.govnih.gov Specifically, in cultures of sIgD+ B-cells, Deoxyspergualin led to a notable decrease in the secretion of IgG1 and IgG3 subclasses. nih.govnih.gov This demonstrates a comprehensive suppression of the humoral immune response by hindering the final, critical step of B-cell function.

| Effect of Deoxyspergualin on B-Lymphocyte Function | Key Findings | References |

| B-Cell Differentiation | Inhibits the differentiation pathway of B-lymphocytes, particularly in the early stages. | nih.gov |

| Target Cell Population | Preferentially inhibits the growth and maturation of sIgD+ naive B-cells. | nih.govnih.gov |

| Antibody Production | Suppresses the synthesis of IgG, IgM, and IgA in both T-cell dependent and independent manners. | nih.govnih.govnih.gov |

| Subclass Inhibition | Leads to a decline in the secretion of IgG1 and IgG3 from sIgD+ B-cells. | nih.govnih.gov |

Impact on Surface Immunoglobulin Expression on B Cells

Deoxyspergualin's mechanism of action is also linked to its effect on B-cells distinguished by their surface immunoglobulin expression. The compound exhibits a differential inhibitory effect based on the expression of surface IgD. A strong inhibition of proliferation and immunoglobulin synthesis is observed in sIgD+ B-cells, which are typically naive B-cells. nih.govnih.gov In contrast, the inhibitory effect on sIgD- B-cells, which are generally more mature, post-switch B-cells, is less pronounced. nih.govnih.gov This preferential action on sIgD+ B-cells underscores a key aspect of its immunomodulatory properties.

Research on Macrophage/Monocyte Function and Regulation by Deoxyspergualin

The immunosuppressive effects of Deoxyspergualin also extend to macrophages and monocytes, which are pivotal players in both innate and adaptive immunity. The compound modulates several of their key functions, from activation to their role in initiating T-cell responses.

Inhibition of Macrophage Activation Factor (MAF) Development

Research has indicated that the effects of Deoxyspergualin on macrophages include the inhibition of the development of Macrophage Activation Factor (MAF). nih.gov MAF is crucial for enhancing the microbicidal and tumoricidal activities of macrophages. By impeding its development, Deoxyspergualin can dampen the full activation of these key phagocytic cells.

Modulation of Antigen Processing Capabilities in Macrophages

A significant aspect of Deoxyspergualin's impact on macrophages is its interference with their antigen processing capabilities. Studies have shown that the compound inhibits the proliferation of peripheral blood mononuclear cells in response to specific antigens like tetanus toxoid and diphtheria toxoid, but not to mitogens. mdpi.com This suggests a specific disruption of the antigen presentation pathway.

The effect appears to be specific to monocytes, as pre-incubation of T-cells with Deoxyspergualin did not inhibit their response to antigen-pulsed monocytes. mdpi.com Conversely, the presence of the compound during antigen pulsing of monocytes did inhibit their ability to stimulate T-cell proliferation. mdpi.com Further evidence points to Deoxyspergualin interfering with antigen processing and/or presentation, as it inhibited T-cell clone proliferation in response to a whole antigen but had minimal effect on the response to the corresponding peptide fragments. mdpi.com Interestingly, this modulation of antigen presentation occurs without significant changes in the surface expression of MHC class I and II molecules or various co-stimulatory molecules on antigen-presenting cells. nih.gov Instead, the immunosuppression may stem from altered release of soluble factors from Deoxyspergualin-treated antigen-presenting cells, which in turn prevents effective T-cell activation. nih.gov

| Effect of Deoxyspergualin on Macrophage/Monocyte Function | Key Findings | References |

| Macrophage Activation | Inhibits the development of Macrophage Activation Factor (MAF). | nih.gov |

| Antigen Processing | Interferes with the processing and/or presentation of antigens by monocytes. | mdpi.com |

| T-Cell Stimulation | Inhibits the ability of monocytes to stimulate T-cell proliferation in an antigen-specific manner. | mdpi.com |

| Surface Molecule Expression | Does not cause significant changes in the expression of MHC class I and II or co-stimulatory molecules. | nih.gov |

| Mechanism of Inhibition | May be due to altered release of soluble factors from antigen-presenting cells. | nih.gov |

Effects on MHC Class I Antigen Expression on Macrophage Surfaces

The impact of Deoxyspergualin on the expression of Major Histocompatibility Complex (MHC) Class I antigens on the surface of macrophages has been a subject of investigation in the context of its immunosuppressive actions. While detailed flow cytometry data on the direct modulation of MHC Class I expression on macrophages by Deoxyspergualin is not extensively available in the reviewed literature, its broader effects on macrophage function and antigen presentation are noted. Macrophages, as antigen-presenting cells, play a crucial role in initiating immune responses by presenting processed antigens via MHC molecules to T lymphocytes.

Further research is required to fully elucidate the precise quantitative and qualitative effects of Deoxyspergualin on MHC Class I expression on macrophage surfaces and the resulting impact on CD8+ T cell activation.

Cytokine Production and Gene Expression Modulation

Deoxyspergualin trihydrochloride significantly alters the production and gene expression of various cytokines, which is central to its immunosuppressive mechanism. These effects are complex and can be both inhibitory and, in some contexts, stimulatory.

Downregulation of Pro-inflammatory Cytokine Production (e.g., TNF-α)

Contrary to what might be expected from a potent immunosuppressant, research indicates that Deoxyspergualin does not directly suppress the production of the key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in monocytes. A study investigating the effects of Deoxyspergualin on lipopolysaccharide (LPS)-induced cytokine production found that the drug had no effect on TNF-α mRNA and protein production by monocytes nih.gov. This finding suggests that the immunosuppressive actions of Deoxyspergualin are not mediated through the direct inhibition of TNF-α synthesis in this cell type.

Table 1: Effect of Deoxyspergualin on LPS-Induced TNF-α Production in Monocytes

| Cytokine | Cell Type | Stimulus | Effect of Deoxyspergualin | Reference |

| TNF-α | Monocytes | LPS | No effect on mRNA and protein production | nih.gov |

Alterations in Interleukin (IL-1β, IL-2, IL-3, IL-4, IL-5) Gene Expression and Production

The influence of Deoxyspergualin on interleukin production is multifaceted, with varying effects observed for different interleukins.

Interleukin-1β (IL-1β): Similar to TNF-α, Deoxyspergualin treatment did not affect the production of IL-1β in LPS-stimulated monocytes nih.gov. This indicates that its mechanism of action likely bypasses the direct inhibition of these primary pro-inflammatory cytokines in monocytes.

Interleukin-2 (IL-2): The effect of Deoxyspergualin on IL-2 appears to be indirect. While some studies report that Deoxyspergualin does not influence the production of IL-2 nih.gov, others suggest that it inhibits the IL-2-stimulated maturation of T cells nih.gov. Furthermore, Deoxyspergualin has been shown to inhibit the proliferative response of B-lymphocytes even in the presence of IL-2 nih.gov. This suggests that Deoxyspergualin may not block IL-2 production itself but rather interferes with the cellular response to IL-2 signaling.

Interleukin-3 (IL-3), Interleukin-4 (IL-4), and Interleukin-5 (IL-5): Research on the gene expression of these interleukins has yielded results that suggest a more complex regulatory role for Deoxyspergualin. One study reported that in vivo treatment with Deoxyspergualin in a mouse bone marrow chimera model led to higher mRNA expression of IL-3, IL-4, and IL-5 in spleen cells. In contrast, in vitro studies have shown that Deoxyspergualin inhibits the proliferation of anti-CD40-activated B lymphocytes, even when IL-4 is present nih.gov.

Table 2: Summary of Deoxyspergualin's Effects on Interleukin Production and Gene Expression

| Interleukin | Effect on Production/Gene Expression | Cell Type/Context | Reference(s) |

| IL-1β | No effect on LPS-induced production | Monocytes | nih.gov |

| IL-2 | No influence on production; inhibits IL-2-stimulated T cell maturation | Lymphocytes | nih.govnih.gov |

| IL-3 | Higher mRNA expression in vivo | Spleen cells (mouse model) | |

| IL-4 | Higher mRNA expression in vivo; inhibits B cell proliferation in its presence | Spleen cells (mouse model); B-lymphocytes | nih.gov |

| IL-5 | Higher mRNA expression in vivo | Spleen cells (mouse model) |

Effects of Deoxyspergualin on Interferon-gamma (IFN-γ) Production

The findings regarding the effect of Deoxyspergualin on Interferon-gamma (IFN-γ) production are somewhat contradictory. One in vitro study assessing human lymphocytes reported that Deoxyspergualin did not influence the production of IFN-γ nih.gov. However, another study using a derivative, deoxymethylspergualin (MeDSG), suggested that the suppressive mechanism on cytotoxic T lymphocyte induction might be mediated by the inability of lymphocytes to produce IFN-γ. This discrepancy could be due to differences in the specific compound used, experimental models, or the cell populations studied. Further research is needed to clarify the precise role of Deoxyspergualin in the regulation of IFN-γ production.

Research into Leukemia Inhibitory Factor (LIF) mRNA Expression Modulation

Currently, there is no available research in the reviewed scientific literature that specifically investigates the effects of Deoxyspergualin trihydrochloride on the modulation of Leukemia Inhibitory Factor (LIF) mRNA expression. Therefore, the impact of this compound on this particular cytokine pathway remains unknown.

Preclinical Efficacy of Deoxyspergualin Trihydrochloride in Experimental Disease Models

Transplantation Immunology Research Models

Deoxyspergualin (B1217588) trihydrochloride, a synthetic analog of spergualin (B1253210), has demonstrated significant immunosuppressive properties in a variety of preclinical transplantation models. Its efficacy has been evaluated in preventing and treating allograft rejection, managing graft-versus-host disease, inducing tolerance, and protecting specific grafts from immune-mediated injury.

Prevention and Reversal of Experimental Allograft Rejection (e.g., Rat Heart, Dog Kidney Allografts)

Deoxyspergualin (DSG) has been shown to be effective in the context of allogeneic organ transplantation in animal models. In studies involving rat heart and dog kidney allografts, DSG was proven to prevent rejection and to rescue ongoing rejection episodes. nih.gov The compound's mechanism involves inhibiting the IL-2-stimulated maturation of T cells, which is a critical pathway in the allograft rejection process. nih.gov However, other research has characterized the immunosuppressive effect of DSG as definite but relatively feeble in both rat heterotopic heart transplantation and dog renal transplantation models. nih.gov

| Animal Model | Graft Type | Observed Efficacy | Reference |

|---|---|---|---|

| Rat | Heart Allograft | Prevention and reversal of rejection. nih.gov | nih.gov |

| Dog | Kidney Allograft | Prevention and reversal of ongoing rejection. nih.gov | nih.gov |

Therapeutic Effects in Experimental Graft-Versus-Host Disease (GVHD) Models in Mice

The therapeutic potential of Deoxyspergualin has been extensively studied in murine models of graft-versus-host disease (GVHD), a major complication of allogeneic hematopoietic stem cell transplantation. Research has shown that DSG has a marked potential for the treatment of lethal GVHD. nih.gov In various mouse models, DSG demonstrated significant therapeutic effects, preventing GVHD in both major and minor histocompatibility barrier settings. nih.govnih.gov For instance, in a semi-allogeneic murine model, DSG treatment significantly increased the survival of recipient mice. nih.gov Furthermore, studies have revealed that DSG inhibits the activity of cytotoxic T lymphocytes, a key mediator of GVHD, during both the induction and advanced stages of the disease. nih.gov Long-term survivors of lethal GVHD following DSG treatment were found to be stable chimeras. nih.gov

| GVHD Model | Key Findings | Reference |

|---|---|---|

| Major Histoincompatible Donor-Recipient | Marked potential for treatment of lethal GVHD; inhibition of cytotoxic T lymphocyte activity. nih.gov | nih.gov |

| Semi-allogeneic (Parent-into-F1) | Significantly increased survival of recipients. nih.gov | nih.gov |

| Minor Histocompatibility Mismatched | 75% of DSG-treated mice survived for over 150 days. nih.gov | nih.gov |

| Hemolytic Anemia and Glomerulonephritis Models | Demonstrated good therapeutic effects in both models. nih.gov | nih.gov |

Induction of Transplantation Tolerance in Animal Studies

A significant goal in transplantation immunology is the induction of donor-specific tolerance, thereby eliminating the need for long-term immunosuppression. Studies have indicated that Deoxyspergualin can contribute to achieving this state. Long-term survivors of lethal GVHD treated with DSG become stable chimeras, which is indicative of tolerance induction. nih.gov In a more targeted approach, peritransplant treatment combining an anti-CD3 immunotoxin with deoxyspergualin was shown to induce tolerance to kidney allografts in a majority of rhesus macaque recipients. nih.gov These tolerant recipients maintained normal graft function for years without signs of chronic rejection, a state associated with the suppression of indirect pathway anti-donor responses. nih.gov

| Animal Model | Treatment Regimen | Outcome | Reference |

|---|---|---|---|

| Mice (Lethal GVHD survivors) | Deoxyspergualin monotherapy | Became stable chimeras, evidencing tolerance. nih.gov | nih.gov |

| Rhesus Macaque (Kidney Allograft) | Anti-CD3 immunotoxin plus Deoxyspergualin | Induction of rejection-free tolerance with suppression of indirect anti-donor responses. nih.gov | nih.gov |

Protection of Islet Grafts from Macrophage-Mediated Injury

In the context of islet transplantation for diabetes, Deoxyspergualin has been investigated for its ability to protect vulnerable islet grafts. As a macrophage immunomodulatory agent, DSG has been shown to protect islet grafts from macrophage-mediated injury. nih.govnih.gov In a murine model of islet transplantation, DSG treatment significantly improved the long-term functional survival of allogeneic islets and reduced the duration of temporary post-transplant hyperglycemia in recipients of isologous islets. nih.gov These beneficial effects are attributed to the suppression of the inhibitory effects of non-specific, macrophage-derived mediators on beta-cell function, rather than an impact on the efficiency of islet engraftment. nih.gov

| Islet Graft Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Isologous Islets | Mice | Significant reduction in the duration of temporary post-transplant hyperglycemia. nih.gov | nih.gov |

| Allogeneic Islets | Mice | Significant improvement in the rate of long-term functional survival. nih.gov | nih.gov |

| General Islet Grafts | Mice | Protection from macrophage-mediated injury. nih.gov | nih.gov |

Autoimmune Disease Research Models

Beyond transplantation, Deoxyspergualin trihydrochloride has been evaluated for its therapeutic potential in animal models of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues.

Amelioration and Delay of Severity in Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for the human autoimmune disease multiple sclerosis. In Lewis rats, prophylactic administration of Deoxyspergualin was found to profoundly inhibit both the clinical and histological signs of EAE in a dose-dependent manner. nih.gov When administered during the inductive phase of the disease, DSG significantly delayed its onset. nih.gov The compound was shown to suppress the antigen-specific proliferation of lymph node cells and the ability of spleen cells to transfer EAE. nih.gov Notably, DSG also prevented passive EAE induced by an encephalitogenic T cell line, highlighting its ability to suppress both the inductive and effector phases of the disease, marking it as a unique immunomodulator. nih.gov

| Animal Model | Treatment Phase | Observed Effects | Reference |

|---|---|---|---|

| Lewis Rat | Prophylactic | Profound inhibition of clinical and histologic signs of EAE. nih.gov | nih.gov |

| Lewis Rat | Inductive Phase | Significant delay in the onset of EAE. nih.gov | nih.gov |

| Lewis Rat | Effector Phase (Passive EAE) | Prevention of EAE induced by an encephalitogenic T cell line. nih.gov | nih.gov |

Studies in Systemic Lupus Erythematosus Animal Models

Deoxyspergualin (DSG) has demonstrated significant efficacy in murine models of Systemic Lupus Erythematosus (SLE), a spontaneous autoimmune disease. Studies have primarily utilized MRL/lpr and BXSB mice, which develop a disease that closely mimics human SLE, including severe lupus nephritis.

In MRL-lpr mice, treatment with DSG has been shown to suppress the progression of the disease. When administered to mice with established lupus nephropathy, DSG effectively reduced the number of IgG-producing cells in the spleen and lowered serum levels of immune complexes and anti-DNA antibodies. ucsf.edu This resulted in improved glomerular histological scores and reduced deposition of IgG and C3 in the renal glomeruli. ucsf.edu Further studies confirmed that DSG could suppress the development of SLE-like lesions, particularly when administered in the early phase of the disease. mdpi.com Even in advanced stages, a daily intravenous administration markedly reduced symptoms and prevented the deterioration of hyperuremia. mdpi.com

The therapeutic effects are not limited to one model. In both MRL/lpr and male BXSB mice, DSG treatment suppressed the increase of splenic IgG-producing cells, decreased serum levels of circulating immune complexes, and effectively prevented the deposition of these complexes in the kidneys. mdpi.com Notably, in MRL/lpr mice, which are characterized by massive lymphoproliferation, DSG was effective in preventing this by reducing the weight of mesenteric lymph nodes. mdpi.com The compound also demonstrated a curative effect in MRL/lpr mice with established disease by normalizing urine-protein values and renal function markers like serum urea (B33335) and creatinine. dermatologytimes.com

Table 1: Summary of Deoxyspergualin Efficacy in SLE Murine Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| MRL/lpr Mice | Suppressed IgG-producing cells, reduced serum immune complexes and anti-DNA antibodies, improved glomerular histology. | ucsf.edu |

| MRL/lpr Mice | Strongly suppressed development of SLE-like lesions, reduced symptoms in advanced disease, prevented hyperuremia. | mdpi.com |

| MRL/lpr and BXSB Mice | Suppressed polyclonal B cell activation, prevented immune complex deposition in glomeruli, reduced lymphoproliferation (MRL/lpr). | mdpi.com |

| MRL/lpr Mice | Decreased autoantibodies, inhibited proteinuria, improved survival rate, returned renal function to normal in established disease. | dermatologytimes.com |

Investigation in Experimental Models of Rheumatoid Arthritis, Diabetes, and Multiple Sclerosis

The therapeutic potential of Deoxyspergualin has been investigated in animal models of other significant autoimmune disorders.

Rheumatoid Arthritis: In experimental models of rheumatoid arthritis (RA), DSG has shown disease-modifying capabilities. Studies in Lewis rats with adjuvant-induced arthritis (AA) and collagen type-II induced arthritis (CIA), as well as in MRL/l mice with spontaneous polyarthritis, demonstrated significant efficacy. nih.gov In AA rats, DSG treatment prevented the spread of the disorder and reduced the arthritis index. nih.gov In the CIA model, DSG was very effective at inhibiting joint swelling, and it also depressed antibody titers and reduced circulating rheumatoid factor. nih.gov These effects were observed even when treatment was initiated after the disease was established. nih.gov Similarly, in a murine model of collagen-induced arthritis, prophylactic administration of DSG suppressed the development of arthritis and the immune response to type II collagen in a dose-dependent manner. nih.gov

Diabetes: The efficacy of DSG was studied in diabetes-prone BB rats, an experimental model for human insulin-dependent diabetes mellitus (IDDM). Administration of DSG significantly reduced the incidence of diabetes compared to controls. nih.gov The treatment also led to a reduction in the signs of pancreatic insulitis and decreased the percentages of specific splenocyte populations (W3/25+ and OX6+). nih.gov Although interruption of the treatment resulted in a later onset of diabetes in a high percentage of the animals, the findings suggest that DSG can temporarily reverse the pathogenic mechanisms leading to beta-cell destruction. nih.gov

Multiple Sclerosis: In an animal model of multiple sclerosis, experimental allergic encephalomyelitis (EAE) in Lewis rats, Deoxyspergualin showed significant disease-modifying activity. nih.gov In a model of acute, severe EAE where all untreated animals died, DSG treatment delayed and reduced the onset of clinical symptoms and prevented mortality. nih.gov In a chronic relapsing model of EAE, rats treated with DSG survived the initial attack and, crucially, developed no further relapses. nih.gov

Table 2: Efficacy of Deoxyspergualin in RA, Diabetes, and MS Animal Models

| Disease Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Adjuvant & Collagen-Induced Arthritis | Lewis Rats | Inhibited joint swelling, reduced arthritis index, depressed antibody titres and rheumatoid factor. | nih.gov |

| Collagen-Induced Arthritis | Mice | Suppressed development of arthritis and immune response to collagen when given prophylactically. | nih.gov |

| Autoimmune Diabetes | BB Rats | Significantly reduced diabetes incidence, reduced pancreatic insulitis. | nih.gov |

| Experimental Allergic Encephalomyelitis (MS) | Lewis Rats | Delayed symptom onset and prevented mortality in acute EAE; prevented relapses in chronic relapsing EAE. | nih.gov |

Research in Psoriasis Animal Models

Despite the extensive investigation of Deoxyspergualin trihydrochloride in various immune-mediated diseases, there is a notable lack of publicly available research on its efficacy in preclinical animal models of psoriasis. While numerous animal models exist to study the pathogenesis of psoriasis, including imiquimod-induced models and various transgenic approaches, studies detailing the effects of Deoxyspergualin in these systems could not be identified in a comprehensive search of scientific literature.

Prevention of Testicular Autoimmunity in Murine Models

The immunosuppressive effects of Deoxyspergualin have been evaluated in the context of experimental autoimmune orchitis, a model for human immunoinflammatory testicular disease. In a study using C3H/He mice immunized with testicular germ cells, daily treatment with Deoxyspergualin during a critical post-immunization period resulted in a significantly lower incidence and severity of autoimmune orchitis lesions compared to control mice. The protective effects were dose-dependent, with a higher dose also markedly reducing the delayed-type hypersensitivity response against testicular germ cells. These findings suggest a potential role for Deoxyspergualin in preventing or treating immune-mediated orchitis.

Table 3: Effect of Deoxyspergualin on Experimental Autoimmune Orchitis

| Animal Model | Experimental Setup | Key Findings | Reference |

|---|---|---|---|

| C3H/He Mice | Immunization with testicular germ cells to induce autoimmune orchitis. | Reduced incidence and severity of orchitis lesions; reduced delayed-type hypersensitivity response. | nih.gov |

Antitumor Activity in Preclinical Cancer Models

Beyond its immunosuppressive properties, Deoxyspergualin was initially developed as an anti-tumor agent and has shown activity in several preclinical cancer models.

Efficacy Against Murine Leukemia Models (e.g., L1210 Leukemia)

Deoxyspergualin has demonstrated a marked antitumor effect against the L1210 murine leukemia model. nih.gov The primary mode of its antiproliferative action was found to be cytostatic rather than cytotoxic. nih.gov Studies using flow cytometry on the L1210 cell line revealed that Deoxyspergualin's growth-inhibitory effect is time-dependent and is not due to the inhibition of DNA or RNA synthesis. nih.govnih.gov Instead, the compound causes a delay in cell cycle progression, preventing cells from transitioning from the G0/G1 phase to the S phase. nih.govnih.gov This G1 arrest mechanism was supported by the observation that treated cells could resume proliferation when placed in a fresh, drug-free medium. nih.gov

Furthermore, treatment with Deoxyspergualin led to the induction of antitumor resistance. Mice that were cured of L1210 leukemia after treatment were found to be resistant to subsequent reinoculation of L1210 cells, an effect attributed to T-cell-mediated immunity.

Table 4: Antitumor Activity of Deoxyspergualin against L1210 Murine Leukemia

| Cancer Model | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| L1210 Murine Leukemia | Cytostatic; Cell Cycle Arrest | Inhibits cell growth by delaying progression from G0/G1 to S phase; does not inhibit DNA/RNA synthesis. | nih.govnih.gov |

| L1210 Murine Leukemia | Immunomodulation | Cured mice develop T-cell mediated resistance to tumor reinoculation. | nih.gov |

Suppression of Certain T-Cell Leukemia Cell Line Growth

The antiproliferative action of Deoxyspergualin extends to T-lymphocytes, which is relevant to its potential against T-cell leukemias. The compound exhibits a strong immunosuppressive effect by inhibiting the IL-2-stimulated maturation and proliferation of T-cells. nih.gov Specifically, it blocks the progression of T-cells from the G0/G1 resting phases to the S and G2/M phases of the cell cycle. nih.gov This mechanism, which halts cell division, underpins its ability to suppress the growth of T-cell populations. While specific studies on a wide range of T-cell leukemia cell lines are not detailed in the available literature, this fundamental antiproliferative action on T-cells provides a clear rationale for its potential efficacy in suppressing the growth of certain T-cell leukemias.

Enhancement of TRAIL-Induced Apoptosis in HL60 Cells

Deoxyspergualin has been shown to enhance the apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL) in human promyelocytic leukemia HL60 cells. Research indicates that pretreatment of HL60 cells with Deoxyspergualin potentiates TRAIL-induced apoptosis. nih.gov A key finding from these studies is that this enhancement of apoptosis occurs through a mechanism that is independent of caspase-3 activation. nih.gov While the precise signaling pathways modulated by Deoxyspergualin in this context are not fully elucidated in the available literature, the circumvention of the primary executioner caspase suggests a potential alternative route to sensitize cancer cells to TRAIL-mediated cell death.

Table 1: Effect of Deoxyspergualin on TRAIL-Induced Apoptosis in HL60 Cells

| Treatment | Observation | Implication |

| Deoxyspergualin Pretreatment + TRAIL | Enhanced apoptosis in HL60 cells nih.gov | Deoxyspergualin sensitizes leukemia cells to TRAIL-induced cell death. |

| Apoptotic Pathway Analysis | Apoptosis enhancement is independent of caspase-3 activation. nih.gov | The compound may activate alternative, caspase-3-independent apoptotic pathways. |

Anti-inflammatory and Immunomodulatory Research

Deoxyspergualin trihydrochloride has demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical models, highlighting its potential for treating immune-mediated diseases.

Studies in Models of ANCA-Associated Systemic Vasculitis

While direct preclinical studies of Deoxyspergualin in animal models of Anti-Neutrophil Cytoplasmic Autoantibody (ANCA)-associated systemic vasculitis are not extensively detailed in the currently available literature, its efficacy has been inferred from its known immunomodulatory mechanisms and proven effectiveness in other autoimmune disease models. ANCA-associated vasculitis is characterized by inflammation of small blood vessels, and animal models, often developed in rats, are crucial for studying disease pathogenesis and evaluating novel therapies. The therapeutic potential of Deoxyspergualin in this context is supported by a clinical trial in patients with refractory ANCA-associated vasculitis, where a significant percentage of patients achieved disease improvement. nih.gov

Suppression of Human Anti-Mouse Antibody (HAMA) Response in Animal Models

The development of a Human Anti-Mouse Antibody (HAMA) response can limit the efficacy and safety of therapeutic murine monoclonal antibodies. Preclinical research has explored the potential of Deoxyspergualin to suppress this unwanted immune reaction. Although specific data from animal models focusing solely on the HAMA response is limited in the public domain, the broader immunosuppressive properties of Deoxyspergualin observed in animal studies are relevant. For instance, studies in mice have shown that Deoxyspergualin can induce a temporal suppression of hemopoiesis and alter thymocyte populations. Such effects on the cellular components of the immune system are indicative of its potential to mitigate antibody responses against foreign proteins.

Table 2: Immunomodulatory Effects of Deoxyspergualin in Animal Models

| Animal Model | Finding | Relevance |

| General Autoimmune Disease Models | Effective in experimental autoimmune diseases. nih.gov | Suggests potential efficacy in ANCA-associated vasculitis. |

| Murine Models | Temporal suppression of hemopoiesis and changes in thymocyte populations. | Underpins the potential mechanism for suppressing HAMA response. |

Synthetic Strategies and Structure Activity Relationship Sar Studies of Deoxyspergualin Trihydrochloride

Chemical Synthesis Methodologies for Deoxyspergualin (B1217588)

The chemical synthesis of Deoxyspergualin (DSG) and its salts is a complex process that has evolved significantly, moving from lengthy, low-yield conventional methods to more efficient and stereoselective strategies. These syntheses require careful application of protecting group chemistry and sophisticated purification techniques to isolate the final product.

| Synthetic Process | Typical Number of Steps | Overall Yield | Key Features |

|---|---|---|---|

| Conventional Methods | > 10 | ~0.3% - 18% | Lengthy, cumbersome, low efficiency nih.gov |

| Improved Ugi Reaction Method | Fewer steps | ~31% - 47% | Microwave-accelerated, single-step core assembly nih.gov |

The biological activity of Deoxyspergualin is dependent on its stereochemistry, with the (-)-enantiomer being the pharmacologically active eutomer. acs.org Therefore, developing stereoselective synthesis methods to produce the single, optically active isomer is crucial. An efficient enantioselective total synthesis for (-)-Deoxyspergualin has been developed, which also definitively established its absolute S configuration. acs.org

The synthesis of complex molecules like Deoxyspergualin, which contains multiple reactive functional groups (specifically, primary and secondary amines), necessitates the use of protecting group chemistry. organic-chemistry.orgwikipedia.org Protecting groups are temporarily attached to a functional group to mask its reactivity, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.orgneliti.com After the desired transformations are complete, the protecting group is removed in a deprotection step. wikipedia.org

Chromatographic techniques are indispensable for the purification of Deoxyspergualin and its intermediates throughout the synthetic process. acs.orgnih.gov Flash chromatography on silica gel is a common method used to purify intermediates, such as separating diastereomers in stereoselective synthesis routes. acs.org

For the final product and for analytical purposes, reversed-phase ion-pair chromatography (RP-IPC) has been established as an effective method. nih.gov A specific RP-IPC method for the determination of Deoxyspergualin has been optimized with the following conditions:

Column: C18 column (250 mm x 4.6 mm, 5 µm)

Mobile Phase: A mixture of 5 mmol/L di-potassium hydrogen phosphate (B84403) (containing 5 mmol/L 1-pentanesulfonic acid sodium, adjusted to pH 3.6 ± 0.3) and acetonitrile in a 90:10 (v/v) ratio.

Flow Rate: 1.0 mL/min

Detection: UV at 210 nm

Column Temperature: 30 °C nih.gov

This method allows for the effective separation and quantification of the highly polar Deoxyspergualin molecule. Other high-performance liquid chromatography (HPLC) methods have also been developed, sometimes involving pre-column derivatization to create fluorescent derivatives for enhanced detection sensitivity. nih.gov

Design and Synthesis of Deoxyspergualin Analogues

The structure of Deoxyspergualin can be conceptually divided into several regions, with the central hydroxyglycine moiety (referred to as the "C" region) being a key target for structural modification in structure-activity relationship (SAR) studies. acs.org This part of the molecule is associated with challenges related to its chiral center and its susceptibility to hydrolysis. acs.org Research has focused on replacing the hydroxyglycine unit with various bioisosteres to find analogues with improved stability and potent immunosuppressive activity. acs.org

A series of analogues were synthesized where the hydroxyglycine was replaced by different α-, β-, and γ-amino acids. acs.org A significant breakthrough was the discovery of a malonic derivative, which was the first in a new series of potent immunosuppressive agents that featured a retro-amide bond linked to the guanidino-hexyl moiety. acs.org Further exploration of the "C" region led to the synthesis of other active analogues, including ureas and carbamates, which demonstrated activity comparable to Deoxyspergualin in a graft-versus-host disease (GVHD) model. acs.org These studies revealed that the amide function could be successfully replaced by a carbamate, which proved to be a highly suitable functional group in this position. acs.org

| Analogue Type | Modification | Relative Activity in GVHD Model |

|---|---|---|

| Malonic Derivative (13a) | Replacement of hydroxyglycine with a malonamide structure | Potent immunosuppressive agent acs.org |

| Urea (B33335) Analogue (19a) | Variation of the "right-amide" of the malonic derivative | Equally active as DSG acs.org |

| Carbamate Analogue (23) | Replacement of an NH group with an O atom | Very active at 1 mg/kg acs.org |

| Carbamate Analogue (27a) | Replacement of an NH group with an O atom | Very active at 3 mg/kg acs.org |

These SAR studies demonstrate that the central hydroxyglycine moiety of Deoxyspergualin can be substantially modified, leading to the discovery of new classes of analogues with potent activity and potentially improved physicochemical properties. acs.org

Structural Alterations of the Spermidine Moiety

The spermidine portion of Deoxyspergualin (DSG), often referred to as the "D" region, is a critical site for structural modification aimed at enhancing immunosuppressive activity. Research has shown that the potential for altering this part of the molecule is highly limited, suggesting a very specific mode of molecular recognition is required for its biological function. acs.org

A key strategy investigated has been the methylation at various positions of the spermidine moiety. nih.gov This led to the significant discovery of a monomethylated malonic derivative where the pro-R hydrogen of the methylene group alpha to the primary amine was replaced by a methyl group. acs.orgnih.gov Building on this, a methylated analogue of the glycolic derivative LF 08-0299, designated as compound 60e , was synthesized. This analogue demonstrated powerful immunosuppressive activity in a graft-versus-host disease (GVHD) model in mice and was significantly more potent than the parent DSG compound in a rat heart allotransplantation model. nih.gov

The stereochemistry of this methylation is crucial; the R isomer (60e ) was found to be the most potent compound synthesized, whereas the S isomer was inactive. acs.org This strict stereochemical requirement underscores the precise interaction between the spermidine moiety and its biological target. Further studies have indicated that other substituents or different sites of methylation are not compatible with robust immunosuppressive activity. acs.org Additionally, N-alkylation of the spermidine moiety has been shown to abolish the antiproliferative effects of DSG, further highlighting the importance of the unmodified amine groups for cellular binding and activity. nih.gov

Table 1: Immunosuppressive Activity of Spermidine-Modified Deoxyspergualin Analogues

| Compound | Modification | Key Finding | Potency |

|---|---|---|---|

| DSG (Parent) | Unmodified spermidine moiety | Baseline immunosuppressive activity | Standard |

| 56h | Monomethylated malonic derivative (pro-R hydrogen replaced by methyl) | Discovered as a highly active analogue | High |

| 60e | Methylated glycolic derivative (R isomer) | Powerful activity in GVHD and heart transplant models | Very High |

| 60f | Methylated glycolic derivative (S isomer) | Inactive | None |

| N-alkylated DSG | Alkyl group added to a nitrogen in the spermidine moiety | Abolished antiproliferative effect | None |

Application of Bioisosteric Replacement Strategies in Analogue Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms is exchanged with an alternative, broadly similar group to create a new molecule with improved properties. spirochem.comdrughunter.com This approach aims to enhance biological activity, modify pharmacokinetics, improve metabolic stability, or reduce toxicity while maintaining the desired interaction with the biological target. silae.itufrj.brpatsnap.com

In the context of Deoxyspergualin analogue design, the principles of bioisosterism can be seen in the structural modifications of the spermidine moiety. The substitution of a hydrogen atom with a methyl group, as seen in the highly potent analogue 60e , can be considered a classical bioisosteric replacement. acs.orgnih.gov While seemingly a minor change, this substitution has profound effects. The methyl group is larger than hydrogen and can alter the molecule's conformation and lipophilicity. This change is thought to directly impact the molecule's interaction with its target and, crucially, its metabolic stability. nih.gov

The success of this specific bioisosteric replacement highlights the stringent structural requirements of the molecule's binding site. The fact that only the R-isomer of the methylated compound retains high activity suggests that the methyl group serves not just to sterically block metabolism but also to provide an optimal fit within the target protein. acs.org The goal of such a strategy is to find a balance where the modification enhances desirable properties, like metabolic resistance, without disrupting the essential binding interactions required for immunosuppressive function.

Structure-Activity Relationship (SAR) Analysis

Elucidation of Optimal Structural Requirements for Immunosuppressive Potency

The structure-activity relationship (SAR) for Deoxyspergualin and its analogues reveals highly specific requirements for potent immunosuppressive activity. The spermidine moiety is particularly sensitive to modification. acs.org

Key findings for optimal potency include:

The Spermidine Moiety is Essential : The spermidine portion of DSG is crucial for its long-lasting antiproliferative effect and for binding to cells. nih.gov

Strict Stereochemical Requirements : The most significant enhancement in potency was achieved by replacing the pro-R hydrogen alpha to the primary amine of the spermidine moiety with a single methyl group. acs.orgnih.gov The resulting R-isomer (60e ) is exceptionally potent, while the S-isomer is inactive, indicating a precise stereospecific interaction with its molecular target. acs.org

Limited Tolerance for Substitution : The aminopropyl part of the spermidine moiety can only accommodate one methyl group at a specific position. acs.org Any other substituents, or methylation at other sites, leads to a loss of immunosuppressive activity. acs.org

Importance of Unsubstituted Amines : N-alkylation of the spermidine moiety completely abolishes the antiproliferative activity, suggesting that the primary and secondary amines are critical for binding or function. nih.gov

These findings collectively indicate that the spermidine region of Deoxyspergualin is finely tuned for molecular recognition by its biological target, and even minor deviations from the optimal structure can lead to a dramatic loss of immunosuppressive potency.

Correlation Between Chemical Structure and Binding Affinity for Molecular Targets (e.g., HSPs)

The immunosuppressive activity of Deoxyspergualin is linked to its ability to bind to members of the Heat Shock Protein 70 (Hsp70) family, specifically the constitutive member Hsc70. nih.gov The chemical structure of DSG analogues directly correlates with their binding affinity for these molecular chaperones, which in turn influences their biological activity.

Quantitative binding studies have shown that Deoxyspergualin binds to both Hsc70 and Hsp90 with dissociation constants (Kd) in the low micromolar range. Active analogues, such as methoxyDSG, exhibit similar binding affinities. nih.gov Conversely, analogues with reduced or abolished immunosuppressive activity show a significantly decreased affinity for these heat shock proteins. For example, a DSG analogue known as GUS-7, which has a much-reduced binding affinity for HSP70, is less effective at inhibiting HSP70-induced activation of dendritic cells compared to analogues with high binding affinity. nih.gov

Table 2: Binding Affinity of Deoxyspergualin Analogues to Heat Shock Proteins

| Compound | Target Protein | Binding Affinity (Kd) | Immunosuppressive Activity |

|---|---|---|---|

| Deoxyspergualin (DSG) | Hsc70 | ~4 µM | Active |

| Deoxyspergualin (DSG) | Hsp90 | ~5 µM | Active |

| MethoxyDSG (Gus-1) | HSP70 | Similar to DSG | Active |

| GUS-7 | HSP70 | Much reduced affinity | Partially active / Less effective |

Investigation of Metabolic Stability in Relation to Specific Structural Modifications

Metabolic stability is a critical factor determining the in vivo efficacy and pharmacokinetic profile of a drug. For Deoxyspergualin, the spermidine moiety is a primary site of in vivo metabolism. acs.org Therefore, structural modifications in this region have been investigated to enhance metabolic stability and, consequently, immunosuppressive potency.

The introduction of a methyl group at the pro-R position of the spermidine moiety in analogues like 60e was hypothesized to improve metabolic stability. nih.gov This structural change is thought to sterically hinder the action of metabolic enzymes that would otherwise degrade the parent molecule. The significantly increased in vivo potency of these methylated analogues is believed to be a direct result of their enhanced resistance to metabolism, allowing the compound to remain active for a longer duration. nih.gov

Strategies to improve metabolic stability often involve blocking known sites of metabolism. researchgate.netyoutube.com In the case of DSG, replacing a hydrogen atom—which can be readily abstracted during metabolic oxidation—with a more robust methyl group is a classic approach to increase the molecule's half-life. The success of this modification in creating a more potent immunosuppressant underscores the importance of integrating metabolic considerations into the design of new Deoxyspergualin analogues.

Advanced Research Methodologies and Techniques in Deoxyspergualin Studies

In Vitro Cellular Assays and Models

In vitro cellular assays are fundamental in elucidating the cellular responses to Deoxyspergualin (B1217588). These controlled laboratory experiments provide critical insights into the compound's immunomodulatory effects.

Lymphocyte Proliferation Assays (e.g., Mixed Lymphocyte Reactions, Mitogen-Induced Responses)

Lymphocyte proliferation assays are crucial for assessing the impact of Deoxyspergualin on the adaptive immune response. These assays measure the ability of lymphocytes to divide and multiply upon stimulation.

The Mixed Lymphocyte Reaction (MLR) is an ex vivo assay that simulates the initial phase of allograft rejection by co-culturing lymphocytes from two genetically different individuals. nih.gov Deoxyspergualin and its more stable analogue, methyldeoxyspergualin (B1211494) (MeDSG), have been shown to significantly suppress the human mixed lymphocyte reaction. nih.gov This inhibition suggests a potent effect on T-cell activation and proliferation in response to allogeneic stimuli. nih.govharvard.edu One study demonstrated that MeDSG could suppress the MLR even when added on the third day of a seven-day incubation, indicating its ability to interfere with ongoing T-cell proliferation. nih.gov Furthermore, in the MLR, MeDSG treatment was found to decrease the number of CD8+ lymphocytes, which are crucial for cytotoxic T-cell responses, while CD4+ lymphocytes were not affected. nih.gov

Mitogen-induced proliferation assays utilize substances (mitogens) that non-specifically stimulate lymphocyte division. Deoxyspergualin has been shown to inhibit human lymphocyte proliferation in response to such mitogens. harvard.edu This demonstrates a broad inhibitory effect on lymphocyte activation pathways.

Table 1: Effects of Deoxyspergualin on Lymphocyte Proliferation This table summarizes the key findings from in vitro lymphocyte proliferation assays.

| Assay Type | Key Findings | Reference |

|---|---|---|

| Mixed Lymphocyte Reaction (MLR) | Suppressed human MLR and cytotoxic T-lymphocyte activity. | nih.gov |

| Decreased the number of CD8+ lymphocytes. | nih.gov | |

| Suppressed the mixed lymphocyte culture reaction in mice. | nih.gov | |

| Mitogen-Induced Responses | Inhibited human lymphocyte proliferation in response to mitogens. | harvard.edu |

Cytokine Gene Expression Analysis (e.g., Reverse Transcriptase-Polymerase Chain Reaction)

To understand how Deoxyspergualin modulates the immune response, researchers analyze its effects on the production of cytokines, which are key signaling molecules of the immune system. Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a snapshot of gene expression for specific cytokines. nih.gov

Studies using RT-PCR have revealed complex effects of Deoxyspergualin on cytokine gene expression. In one in vivo study, treatment of mice with 15-deoxyspergualin resulted in higher mRNA expression of several cytokines in spleen cells, including Interleukin-2 (B1167480) (IL-2), Interleukin-3 (IL-3), Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-6 (IL-6), and Interferon-gamma (IFN-gamma). nih.gov In bone marrow cells from the same mice, increased mRNA expression of IL-2 and IFN-gamma was observed. nih.gov Conversely, other research has shown that Deoxyspergualin treatment can inhibit the production of IFN-gamma by Th1 effector T cells, suggesting a more nuanced role in regulating cytokine profiles depending on the specific immune context. nih.gov

Cell Cycle Analysis in Deoxyspergualin-Treated Cells

Cell cycle analysis is a technique used to determine the proportion of cells in a population that are in different stages of the cell cycle (G1, S, G2, M). This is often accomplished using flow cytometry to measure the DNA content of individual cells. Investigating the effects of Deoxyspergualin on the cell cycle provides direct insight into its anti-proliferative mechanisms.

Research has demonstrated that Deoxyspergualin treatment leads to a block in cell cycle progression. nih.gov Specifically, in studies involving naive CD4 T cells, Deoxyspergualin did not prevent their initial activation but effectively halted their growth after activation by causing a block in the cell cycle two to three days following antigen stimulation. nih.gov This finding points to a specific interference with the cellular machinery required for cell division in lymphocytes.

Studies on Specific Cell Lines (e.g., Pre-B-Cell Lines, HL60 Cells, Murine Spleen Cells)

The use of specific cell lines allows for the detailed investigation of Deoxyspergualin's effects on particular cell types and pathways in a controlled environment.

Pre-B-Cell Lines (70Z/3): In the murine 70Z/3 pre-B cell line, Deoxyspergualin has been shown to inhibit the expression of surface immunoglobulin M (IgM). This inhibition is achieved by blocking the activation of NF-kappa B, a key transcription factor involved in immune responses and B-cell development.

HL60 Cells: The human promyelocytic leukemia cell line, HL60, is a model used to study myeloid cell differentiation and apoptosis. In these cells, pretreatment with Deoxyspergualin was found to enhance apoptosis (programmed cell death) induced by TNF-related apoptosis-inducing ligand (TRAIL).

Murine Spleen Cells: Spleen cells from mice are a primary source of various immune cells for in vitro studies. Research using murine spleen cell cultures has demonstrated that 15-deoxyspergualin can suppress antibody formation in a dose-dependent manner without affecting cell viability. nih.gov It also suppresses the mixed lymphocyte culture reaction in this model. nih.gov

Table 2: Effects of Deoxyspergualin on Specific Cell Lines This table outlines the observed effects of Deoxyspergualin on various cell lines.

| Cell Line | Cell Type | Key Findings | Reference |

|---|---|---|---|

| 70Z/3 | Murine Pre-B-Cell | Inhibits surface IgM expression by blocking NF-kappa B activation. | |

| HL60 | Human Promyelocytic Leukemia | Enhances TRAIL-induced apoptosis. | |

| Murine Spleen Cells | Mixed immune cells | Suppresses antibody formation and the mixed lymphocyte culture reaction. | nih.gov |

Molecular Binding and Interaction Studies

Understanding the direct molecular interactions of Deoxyspergualin is key to deciphering its mechanism of action. Advanced techniques are employed to identify its binding partners and quantify the strength of these interactions.

Affinity Capillary Electrophoresis for Binding Constants Determination

Affinity Capillary Electrophoresis (ACE) is a powerful analytical technique used to study and quantify non-covalent interactions between molecules, such as drug-protein binding. The principle of ACE is based on the change in the electrophoretic mobility of a molecule when it forms a complex with a binding partner. By measuring these changes in mobility at different concentrations of the binding partner (the ligand), the binding constant (Kb), which reflects the strength of the interaction, can be determined.

This technique offers high precision and requires only small sample volumes. While specific studies detailing the use of ACE to determine the binding constants of Deoxyspergualin trihydrochloride were not identified in the reviewed literature, this methodology is highly applicable for such investigations. For instance, ACE has been successfully used to determine the binding constants for the interaction of arylsulfonamides with bovine carbonic anhydrase and for the binding of insulin (B600854) with antibodies. Therefore, ACE represents a valuable tool for the future characterization of Deoxyspergualin's molecular targets and binding affinities.

ATPase Activity Assays to Characterize Deoxyspergualin-HSP Interactions

A critical aspect of understanding Deoxyspergualin's mechanism of action is characterizing its interaction with the Heat Shock Protein 70 (HSP70) family, particularly the constitutively expressed Heat Shock Cognate Protein 70 (Hsc70). ATPase activity assays are fundamental in elucidating the functional consequences of this binding.

Researchers have demonstrated that Deoxyspergualin binds to the Hsc70 class of molecular chaperones with a dissociation constant (KD) of approximately 4 µM. nih.gov This interaction is not passive; studies have shown that DSG actively modulates the chaperone's function. Specifically, DSG has been observed to stimulate the intrinsic ATPase activity of mammalian and yeast cytosolic Hsc70 by 20% to 40%. nih.gov This stimulation is selective, as DSG does not elicit the same response in the homologous Hsc70, Binding Protein (BiP), which is located in the endoplasmic reticulum. nih.gov

The assays to determine this activity typically involve measuring the rate of ATP hydrolysis by purified Hsc70 in the presence and absence of DSG. The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) can be monitored using several methods:

Enzyme-Coupled Spectrophotometric Assay: This common method couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Radioisotope Assay: This highly sensitive method uses [γ-³²P]ATP or [γ-³³P]ATP and measures the release of radioactive inorganic phosphate.

Interestingly, while DSG stimulates the basal ATPase activity of Hsc70, it does not interfere with the functions that require DnaJ, a co-chaperone that significantly enhances Hsc70's ATPase rate. The DnaJ-stimulated ATPase activity of Hsc70 remains unaffected by the presence of DSG. nih.gov This finding suggests that the immunosuppressive effects of Deoxyspergualin may be confined to DnaJ-independent activities of a specific subset of cellular Hsc70s. nih.gov Further studies have pinpointed DSG's binding site to the extreme C-terminal EEVD motif of Hsc70, a regulatory domain involved in modulating ATPase activity and substrate binding. nih.gov

Table 1: Interaction and Functional Effect of Deoxyspergualin on Hsc70 ```html

| Parameter | Finding | Methodology Reference | Citation |

|---|---|---|---|

| Binding Affinity (KD) | ~4 µM for Hsc70 | Affinity Capillary Electrophoresis | nih.gov |

| Effect on Basal ATPase Activity | Stimulates by 20-40% | Spectrophotometric/Radioisotope ATPase Assays | nih.gov |

| Effect on DnaJ-Stimulated ATPase Activity | Unaffected | Spectrophotometric/Radioisotope ATPase Assays | nih.gov |